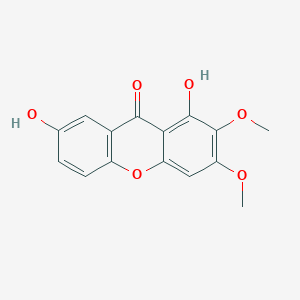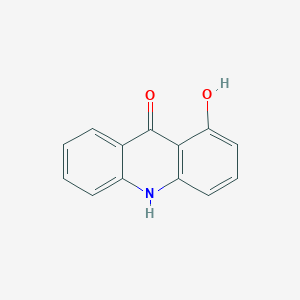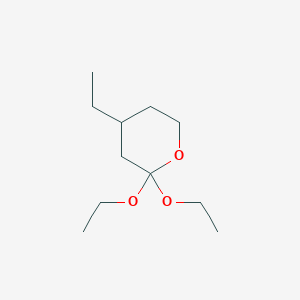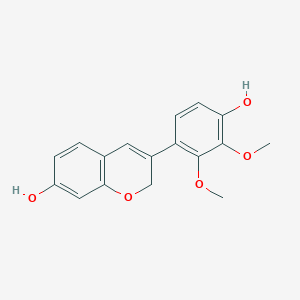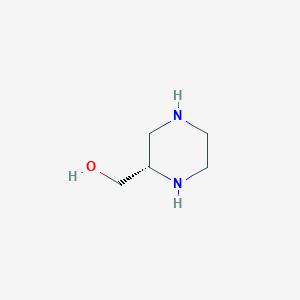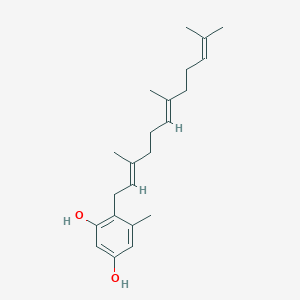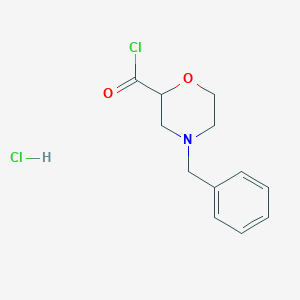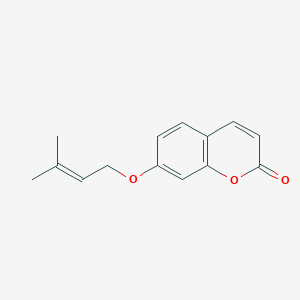
7-プレニルオキシクマリン
概要
説明
Nsc267697: Heracleum dissectum。この化合物は、特に乳がんの予防と治療における可能性のある治療効果により、大きな注目を集めています。さらに、この化合物は、さまざまな他の癌細胞株に対して細胞毒性を示します .
科学的研究の応用
Nsc267697 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying prenylated coumarins and their chemical behavior.
Biology: Research has shown its potential in modulating biological pathways, making it a valuable tool for studying cellular processes.
Medicine: Its anticancer properties, particularly against breast cancer, have been extensively studied. .
Industry: Nsc267697 is used in the development of new therapeutic agents and as a reference compound in quality control processes.
作用機序
Nsc267697がその効果を発揮する機序には、いくつかの分子標的と経路が含まれます。
分子標的: これは、さまざまな細胞タンパク質や酵素と相互作用し、その正常な機能を阻害します。
類似の化合物との比較
Nsc267697は、その特定の構造と生物活性により、プレニル化クマリンの中でユニークです。類似の化合物には、次のものがあります。
7-ヒドロキシクマリン: Nsc267697が由来する親化合物です。
7-メトキシクマリン: クマリン環に異なる置換基を持つ別の誘導体です。
8-プレニルオキシクマリン: クマリン環の異なる位置にプレニル基を持つ類似の化合物です。
これらの化合物と比較して、Nsc267697は、明確な抗がん特性と独自の作用機序を示しており、研究および潜在的な治療用途のための貴重な化合物となっています .
生化学分析
Biochemical Properties
7-Prenyloxycoumarin interacts with various enzymes, proteins, and other biomolecules. It is a secondary metabolite from the endophytic fungus of Annulohypoxylon ilanense
Cellular Effects
7-Prenyloxycoumarin has shown cytotoxic effects on the MCF-7, a breast carcinoma cell line . It influences cell function by inducing apoptosis, as suggested by DNA fragmentation
Molecular Mechanism
It has been observed that 7-Prenyloxycoumarin exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
合成経路と反応条件: Nsc267697の合成は、通常、ウンベリフェロン(7-ヒドロキシクマリン)のプレニル化を伴います。反応は塩基性条件下で行われ、多くの場合、炭酸カリウムを塩基として、プレニルブロミドをプレニル化剤として使用します。反応は、通常、アセトンまたはジメチルホルムアミド(DMF)などの有機溶媒中で、所望の生成物の形成を促進するために高温で行われます。
工業生産方法: Nsc267697の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に引き出すために、反応条件を最適化することが含まれます。これには、温度、反応時間、および高純度試薬の使用を正確に制御することが含まれます。最終生成物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製され、研究および治療用途に必要な基準を満たすようにします。
化学反応の分析
反応の種類: Nsc267697は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、クマリン環を修飾することができ、その生物活性を変える可能性があります。
還元: 還元反応は、プレニル基に影響を与える可能性があり、異なる誘導体に繋がります。
置換: クマリン環またはプレニル基に、さまざまな置換基を導入することができ、化合物の性質を修飾します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化試薬と求核剤が、塩基性または酸性条件下で使用され、新しい置換基を導入します。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体につながる可能性があり、還元は化合物の水素化型を生成する可能性があります。
科学的研究応用
Nsc267697は、次のような幅広い科学的研究用途を持っています。
類似化合物との比較
Nsc267697 is unique among prenylated coumarins due to its specific structure and biological activity. Similar compounds include:
7-Hydroxycoumarin: The parent compound from which Nsc267697 is derived.
7-Methoxycoumarin: Another derivative with different substituents on the coumarin ring.
8-Prenyloxycoumarin: A similar compound with the prenyl group at a different position on the coumarin ring.
Compared to these compounds, Nsc267697 exhibits distinct anticancer properties and a unique mechanism of action, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJTSOVVRGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313213 | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-50-5 | |
| Record name | O-Prenylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 267697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC267697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer mechanisms of 7-prenyloxycoumarins?
A1: While the exact mechanisms are still under investigation, research suggests that 7-prenyloxycoumarins like umbelliprenin might exert anticancer effects through various pathways. One proposed mechanism involves inducing apoptosis, a form of programmed cell death, in cancer cells. This effect has been observed in breast cancer cells (MCF-7) treated with auraptene, where it was linked to upregulation of the pro-apoptotic protein Bax []. Furthermore, umbelliprenin has shown promising results in a mouse model of lung cancer, where it demonstrated cytotoxic effects on Lewis lung cancer (LLC) cells while having minimal impact on healthy splenocytes []. This suggests a degree of selectivity towards cancerous cells. Additionally, umbelliprenin treatment in this model led to a decrease in tumor size and a shift towards a Th1 immune response, characterized by increased TNF-α and IFN-γ levels, and decreased IL-10, IL-4, Foxp3, and TGF-β levels []. This modulation of the immune response could contribute to its antitumor activity.
Q2: Beyond anticancer activity, what other biological activities have been reported for 7-prenyloxycoumarins?
A2: 7-prenyloxycoumarins, particularly umbelliprenin, have demonstrated a range of biological activities beyond their anticancer potential. These include:
- Anti-inflammatory activity: Umbelliprenin has shown efficacy in reducing inflammation. []
- Antioxidant activity: It can scavenge free radicals and protect against oxidative stress. []
- Antileishmanial activity: Studies indicate potential for combating Leishmania parasites. [, ]
Q3: Can you elaborate on the structure-activity relationship (SAR) of 7-prenyloxycoumarins?
A3: While comprehensive SAR studies are ongoing, existing research hints at the importance of the prenyl group for the biological activity of 7-prenyloxycoumarins. For instance, in a study evaluating the trypanocidal activity of compounds extracted from Polygala sabulosa, the prenylated coumarin, 6-methoxy-7-prenyloxycoumarin, exhibited significantly higher activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi compared to other compounds lacking the prenyl group []. This suggests that the prenyl group may be crucial for interacting with target molecules or influencing the compound's pharmacokinetic properties.
Q4: What is the availability of 7-prenyloxycoumarins like umbelliprenin? Are they solely naturally occurring, or can they be synthesized?
A4: Umbelliprenin, along with other 7-prenyloxycoumarins like auraptene and 7-isopentenyloxycoumarin, can be found naturally in various edible plants. These include members of the Rutaceae and Apiaceae families, with citrus fruits and Ferula species being particularly rich sources [, ]. Furthermore, researchers have successfully developed methods for the chemical synthesis of these compounds. One method involves reacting 7-hydroxycoumarin with the relevant prenyl bromides under alkaline conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst []. This accessibility through both natural sources and chemical synthesis makes 7-prenyloxycoumarins promising candidates for further investigation and potential development into therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


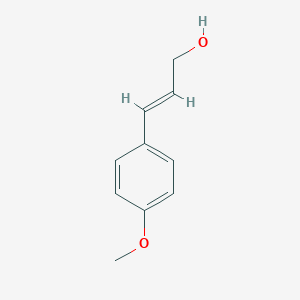
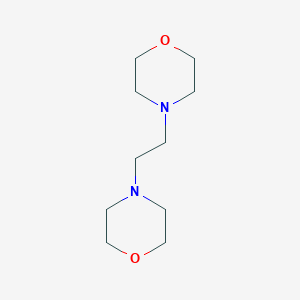
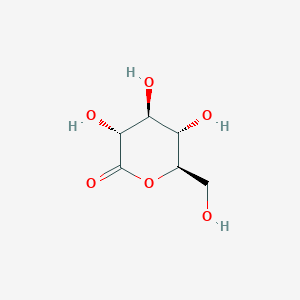
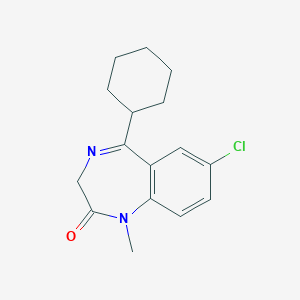
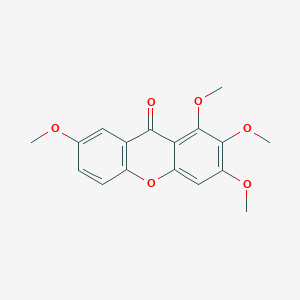
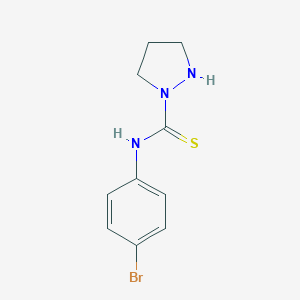
![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
